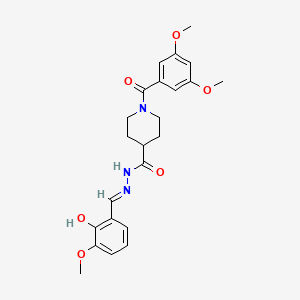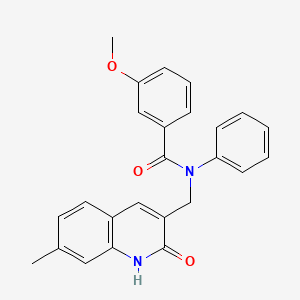
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, also known as HM-3, is a small molecule drug that has been extensively studied for its potential therapeutic applications. HM-3 belongs to a class of compounds called benzamides, which have been shown to have various pharmacological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide may reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide in lab experiments is that it has been extensively studied and its pharmacological effects are well-characterized. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. One area of interest is its potential use as a therapeutic agent for cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as an anti-inflammatory agent. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to reduce the production of inflammatory mediators, and further studies are needed to determine its safety and efficacy in humans. Finally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been optimized over the years to improve its yield and purity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied in vitro and in vivo, and has shown promising results in various disease models. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide involves several steps. The starting materials are 2-hydroxy-7-methylquinoline and 3-methoxy-N-phenylbenzamide. These two compounds are reacted together in the presence of a catalyst and under controlled conditions to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied in vitro and in vivo, and has shown promising results in various disease models.
Eigenschaften
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNJUKANQYEPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

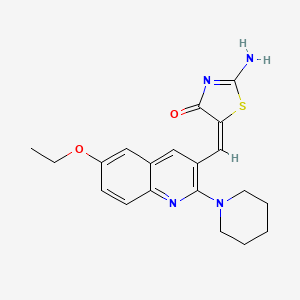



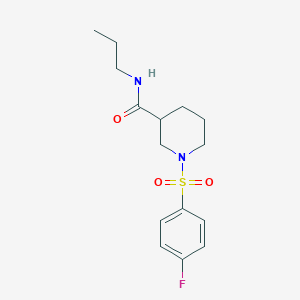
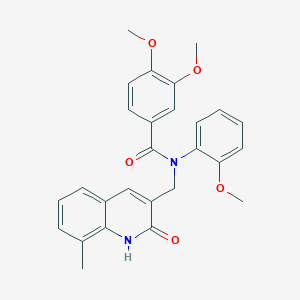
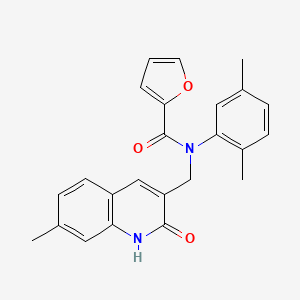
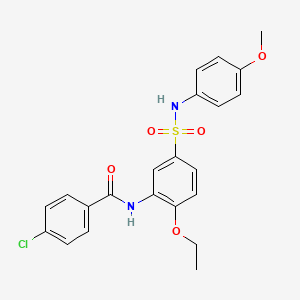
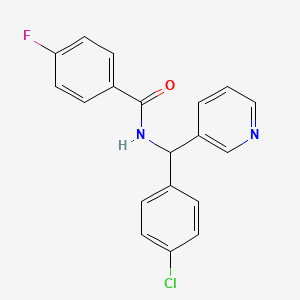
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7694562.png)
